molecular formula C13H14OS B8422413 2,3-Dimethyl-5-(alpha-hydroxybenzyl)thiophene

2,3-Dimethyl-5-(alpha-hydroxybenzyl)thiophene

Cat. No.: B8422413
M. Wt: 218.32 g/mol
InChI Key: ULLLXDOAOQBNST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dimethyl-5-(alpha-hydroxybenzyl)thiophene is a useful research compound. Its molecular formula is C13H14OS and its molecular weight is 218.32 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H14OS

Molecular Weight

218.32 g/mol

IUPAC Name

(4,5-dimethylthiophen-2-yl)-phenylmethanol

InChI

InChI=1S/C13H14OS/c1-9-8-12(15-10(9)2)13(14)11-6-4-3-5-7-11/h3-8,13-14H,1-2H3

InChI Key

ULLLXDOAOQBNST-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)C(C2=CC=CC=C2)O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

n-Butyl lithium (19.6 ml, 49.1 mmol, 2.5 N in hexanes) was added dropwise to a stirred solution of 2,3-dimethyl-thiophene (5.0 g, 44.6 mmol) in THF (100 mL) at −78° C. under a dry nitrogen atmosphere. The solution was warmed to 0° C. for 30 min and recooled to −78° C. whereupon benzaldehyde (5.0 mL, 49.1 mmol ) was added. After an additional 45 minutes, sat. aq. ammonium chloride was added and the reaction mixture was partitioned between water and ether. The ether phase was washed with brine and concentrated. The resultant oil was triturated with pet. ether to provide the title compound as a white solid (7.77 g, 80%): mp 80-81° C.: NMR (CDCl3); δ7.45 (ddd, J=8, 1, 1 Hz, 2H), 7.37 (ddd, J=8, 8, 1 Hz, 2H), 7.3 (m, 1H), 6.57 (s, 1H), 6.93 (s, 1H, OH), 2.29 (s, 3H), 2.05 (s, 3H); MS (EI) (M+) 218 (45%, MI): Anal. Calc. for C13H14OS: C, 71.52; H, 6.46; N, 0.00. Found: C, 71.41; H, 6.42; N, 0.09.
Quantity
19.6 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
80%

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